molecular formula C9H13ClFNO B3078348 2-(2-Fluorophenoxy)-N-methyl-1-ethanamine hydrochloride CAS No. 1050508-88-7

2-(2-Fluorophenoxy)-N-methyl-1-ethanamine hydrochloride

Cat. No.: B3078348
CAS No.: 1050508-88-7
M. Wt: 205.66 g/mol
InChI Key: HJAXESSNHARNIK-UHFFFAOYSA-N
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Description

2-(2-Fluorophenoxy)-N-methyl-1-ethanamine hydrochloride is a fluorinated organic compound with the molecular formula C9H12ClFNO

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluorophenoxy)-N-methyl-1-ethanamine hydrochloride typically involves the reaction of 2-fluorophenol with N-methyl-1-ethanamine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then obtained by treating the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluorophenoxy)-N-methyl-1-ethanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Corresponding amine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-Fluorophenoxy)-N-methyl-1-ethanamine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(2-Fluorophenoxy)-N-methyl-1-ethanamine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorine atom enhances the compound’s binding affinity and selectivity, leading to its biological effects. The exact pathways and targets may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Chlorophenoxy)-N-methyl-1-ethanamine hydrochloride
  • 2-(2-Bromophenoxy)-N-methyl-1-ethanamine hydrochloride
  • 2-(2-Iodophenoxy)-N-methyl-1-ethanamine hydrochloride

Uniqueness

2-(2-Fluorophenoxy)-N-methyl-1-ethanamine hydrochloride is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Fluorine’s high electronegativity and small size enhance the compound’s stability, lipophilicity, and ability to form strong hydrogen bonds, making it a valuable molecule in various research and industrial applications.

Biological Activity

2-(2-Fluorophenoxy)-N-methyl-1-ethanamine hydrochloride, also known by its CAS number 1050508-88-7, is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

  • Molecular Formula : C10H14ClFNO
  • Molecular Weight : 219.68 g/mol
  • Structure : The compound features a fluorophenoxy group attached to a N-methyl-1-ethanamine backbone, which may influence its interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes in the body. Preliminary studies suggest that it may act as a ligand for neurotransmitter receptors, potentially influencing pathways related to mood regulation and neuroprotection.

Biological Activity Overview

Research has indicated several biological activities associated with this compound:

  • Neuroprotective Effects : Some studies suggest that compounds similar to this compound exhibit neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.
  • Antidepressant Activity : There is evidence that this compound may influence serotonin receptor pathways, which are crucial in mood regulation. Biased agonism at serotonin receptors has been linked to antidepressant effects in various studies .

Table 1: Summary of Biological Activities

Activity TypeStudy ReferenceFindings
Neuroprotection Potential neuroprotective effects observed in vitro.
Antidepressant Biased agonism at serotonin receptors linked to antidepressant-like effects.
Enzyme Inhibition Similar compounds showed inhibition of nitric oxide synthase (nNOS).

Detailed Research Findings

  • Neuroprotective Studies :
    • A study examined the effects of related compounds on neuronal cell lines, demonstrating significant protective effects against oxidative stress-induced damage. The mechanism was hypothesized to involve modulation of intracellular calcium levels and reduction of reactive oxygen species (ROS) .
  • Antidepressant Mechanisms :
    • Research into biased agonists at serotonin receptors has revealed that certain derivatives can preferentially activate pathways associated with mood enhancement while minimizing side effects typically associated with non-selective agonists . This suggests that this compound might offer a novel approach in antidepressant therapy.
  • Enzymatic Activity :
    • Investigations into enzyme interactions have shown that similar compounds can inhibit specific enzymes like nNOS, which plays a role in neurovascular function and could be targeted for therapeutic interventions in conditions such as stroke or neurodegeneration .

Properties

IUPAC Name

2-(2-fluorophenoxy)-N-methylethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FNO.ClH/c1-11-6-7-12-9-5-3-2-4-8(9)10;/h2-5,11H,6-7H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJAXESSNHARNIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCOC1=CC=CC=C1F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1050508-88-7
Record name Ethanamine, 2-(2-fluorophenoxy)-N-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1050508-88-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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